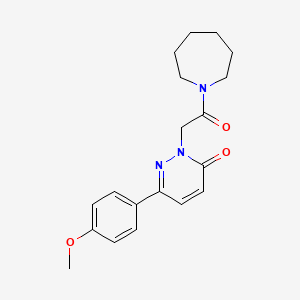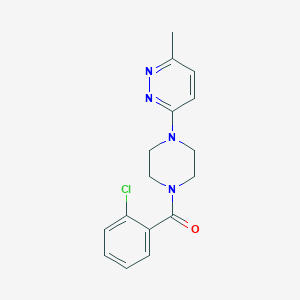
N-(2-溴-4-甲基苯基)-4-(5-戊基吡啶-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25BrN2O and its molecular weight is 437.381. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成阿片类药物及相关研究
非芬太尼新型合成阿片类药物的详细综述,重点关注N-取代苯甲酰胺和乙酰胺的化学和药理学,表明人们对这些化合物对药物市场和公共卫生的影响及发展非常感兴趣。该研究强调了追踪新出现的心理活性物质的重要性,并强调了国际预警系统在促进公共卫生安全方面采取响应行动中的作用 (Sharma 等人,2018).
DNA 相互作用研究
对 Hoechst 33258 及其类似物(因其与双链 B-DNA 小沟的强结合而闻名)的研究突出了这些化合物在分子生物学中的实用性,并将其作为药物设计的起点。这一研究领域对于理解小分子与 DNA 之间的相互作用至关重要,可能指导针对特定 DNA 序列的治疗药物的开发 (Issar & Kakkar,2013).
超分子化学
超分子化学中苯-1,3,5-三甲酰胺 (BTA) 衍生物的探索反映了该化合物作为纳米技术、聚合物加工和生物医学应用构建块的多功能性。该综述讨论了 BTA 的自组装特性及其新兴的商业应用,表明超分子结构的组装和功能研究领域十分丰富 (Cantekin、de Greef 和 Palmans,2012).
化学合成和方法
2-氟-4-溴联苯等相关化学实体的实际合成证明了合成方法的持续发展,这对于制药和材料的生产至关重要。这些研究促进了有机合成领域的发展,提供了对更有效、更可扩展且更环保的合成途径的见解 (Qiu 等人,2009).
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-3-4-5-6-18-8-14-22(26-16-18)19-9-11-20(12-10-19)24(28)27-23-13-7-17(2)15-21(23)25/h7-16H,3-6H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLPPWIZACWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)



![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)
![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)
![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)

